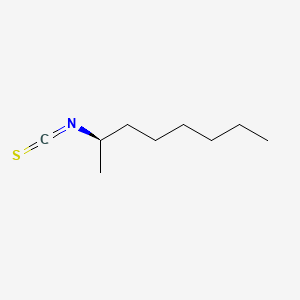

Octane,2-isothiocyanato-, (-)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-Isothiocyanatooctane is an organic compound characterized by the presence of an isothiocyanate group attached to the second carbon of an octane chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Octane,2-isothiocyanato-, (-)- typically involves the reaction of (2R)-2-aminooctane with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:

(2R)-2-Aminooctane+Thiophosgene→(2R)-2-Isothiocyanatooctane+Hydrogen Chloride

Industrial Production Methods: In an industrial setting, the production of Octane,2-isothiocyanato-, (-)- can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (2R)-2-Isothiocyanatooctane undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles such as amines, leading to the formation of thiourea derivatives.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Addition Reactions: Reagents such as alcohols and amines are used, often in the presence of a base to facilitate the reaction.

Major Products:

Thiourea Derivatives: Formed from nucleophilic substitution reactions.

Urea Derivatives: Formed from addition reactions with alcohols and amines.

Aplicaciones Científicas De Investigación

(2R)-2-Isothiocyanatooctane has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.

Material Science: Utilized in the preparation of functionalized materials with specific properties.

Mecanismo De Acción

The mechanism of action of Octane,2-isothiocyanato-, (-)- involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

(2S)-2-Isothiocyanatooctane: The enantiomer of Octane,2-isothiocyanato-, (-)-, with similar chemical properties but different biological activities due to stereochemistry.

Phenyl Isothiocyanate: Another isothiocyanate compound, but with a phenyl group instead of an octane chain.

Uniqueness: (2R)-2-Isothiocyanatooctane is unique due to its specific stereochemistry and the presence of a long alkyl chain, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Actividad Biológica

Octane, 2-isothiocyanato-, (-)-, also known as 2-octyl isothiocyanate, is a compound of significant interest in the fields of medicinal chemistry and toxicology. Isothiocyanates are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

- Chemical Formula : C9H17NS

- Molecular Weight : 171.303 g/mol

- IUPAC Name : Octane-2-isothiocyanate

Isothiocyanates exert their biological effects primarily through the following mechanisms:

- Nuclear Factor Erythroid 2–Related Factor 2 (Nrf2) Activation : Isothiocyanates can activate Nrf2, a transcription factor that regulates the expression of antioxidant proteins.

- Inhibition of Histone Deacetylases (HDACs) : This inhibition can lead to changes in gene expression that promote apoptosis in cancer cells.

- Modulation of Cell Signaling Pathways : They can influence various signaling pathways involved in inflammation and cell proliferation.

Anticancer Activity

Research has demonstrated that octane, 2-isothiocyanato-, (-)- exhibits potent anticancer properties. A study indicated that isothiocyanates induce apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential.

Table 1: Anticancer Activity of Octane, 2-isothiocyanato-, (-)-

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Inhibition of cell proliferation |

| A549 | 12 | Activation of caspases |

Antimicrobial Activity

Octane, 2-isothiocyanato-, (-)- has shown significant antimicrobial activity against various pathogens. The compound disrupts microbial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 75 µg/mL |

Anti-inflammatory Properties

The compound has been found to reduce inflammation in various models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

-

Study on Skin Irritation :

A study investigated the effects of octane isothiocyanate on skin cells (HaCaT). The results showed dose-dependent cytotoxicity characterized by decreased viability and altered cellular morphology after exposure to increasing concentrations of the compound. The disruption of E-cadherin was noted, indicating potential implications for skin irritation and inflammatory responses . -

In Vivo Studies on Tumor Growth :

In an animal model, administration of octane, 2-isothiocyanato-, (-)- resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Propiedades

IUPAC Name |

(2R)-2-isothiocyanatooctane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAAZXUXIQEORL-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.